![molecular formula C18H16BrN3 B2543020 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline CAS No. 327061-54-1](/img/structure/B2543020.png)

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

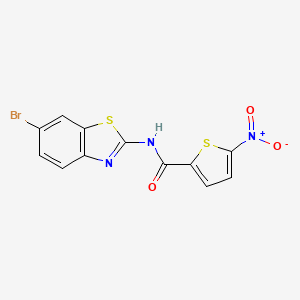

“9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-indolo[2,3-b]quinoxaline . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They exhibit a wide range of interesting biological properties .

Synthesis Analysis

A series of new 6H-indolo[2,3-b]quinoxaline derivatives is synthesized by a simple multi-step protocol starting from isatin . The first 6H-indolo[2,3-b]quinoxaline derivative was prepared in 1895 by the condensation of 1,2-diaminobenzene (or o-phenylenediamine) with isatin in glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature .Molecular Structure Analysis

The molecular formula of “9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline” is C18H16BrN3 . The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis

The mechanism of action of 6H-indolo[2,3-b]quinoxaline derivatives involves intercalation into the DNA helix . This disrupts the processes that are vital for DNA replication .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 241–242 °C . Its IR (KBr, ν, cm −1) values are 3073, 2921, 2854, 1590, 1479, 1405, 1193, 1111, 1044, 752 . The 1 H NMR (DMSO-d 6, 300 MHz) δ ppm values are 8.83 (s, 1H), 8.42 (d, 1H, J = 7.55 Hz), 8.31 (d, 1H, J = 7.93 Hz), 8.17 (d, 1H, J = 8.30 Hz), 7.94 (s, 1H), 7.74–7.86 (m, 5H), 7.55 (m, 2H), 7.44 (m, 1H), 5.91 (s, 2H) .Scientific Research Applications

- Indolo[2,3-b]quinoxaline derivatives serve as sensitizers in optoelectronic devices. These compounds enhance light absorption and energy transfer, making them valuable for solar cells, photodetectors, and light-emitting diodes (LEDs) .

- The indolo[2,3-b]quinoxaline framework exhibits semiconducting behavior. Researchers explore its use in organic field-effect transistors (OFETs) and other semiconductor applications .

- Many indolo[2,3-b]quinoxaline derivatives exhibit antiviral and antitumor activities .

- Their mechanism of action often involves DNA intercalation, making them potential candidates for cancer therapy and antiviral drug development .

- The thermal stability of the intercalated complex formed by DNA and 6H-indolo[2,3-b]quinoxaline derivatives is crucial for understanding their pharmacological actions .

Optoelectronic Devices and Sensitizers

Semiconductors

Antiviral and Antitumor Agents

Antidiabetic Properties

DNA Binding and Protein Interaction

Cytotoxicity and Anticancer Activity

Mechanism of Action

Target of Action

The primary target of the compound 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound interacts predominantly with DNA, causing intercalation .

Mode of Action

9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline exerts its action by intercalating into the DNA helix . This interaction disrupts the processes that are vital for DNA replication .

Biochemical Pathways

The biochemical pathways affected by 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline are those involved in DNA replication . The intercalation of the compound into the DNA helix disrupts the normal functioning of these pathways, leading to downstream effects such as inhibition of DNA replication .

Pharmacokinetics

The compound exhibits high solubility (>27 M in acetonitrile), which may impact its bioavailability .

Result of Action

The molecular and cellular effects of 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline’s action include disruption of DNA replication . This disruption can lead to cytotoxic effects, as observed in studies where the compound showed cytotoxicity against human reproductive organ cell lines .

Action Environment

The action, efficacy, and stability of 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline can be influenced by environmental factors. For instance, the compound exhibits remarkable stability (99.86% capacity retention over 49.5 hours of H-cell cycling), suggesting that it may retain its efficacy over extended periods . .

Future Directions

Given the wide range of biological properties exhibited by 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, incorporated into a single molecule .

properties

IUPAC Name |

9-bromo-6-butylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3/c1-2-3-10-22-16-9-8-12(19)11-13(16)17-18(22)21-15-7-5-4-6-14(15)20-17/h4-9,11H,2-3,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJAANYONBCYDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)

![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)

![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)

![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)